3-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Description
Significance of Pyrazolo[3,4-d]pyrimidine as a Privileged Heterocyclic Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of biological activities. nih.gov The significance of this scaffold is underscored by its presence in numerous compounds investigated for various therapeutic applications, including antiviral, antimicrobial, and anticancer agents. nih.govresearchgate.net
The versatility of the pyrazolo[3,4-d]pyrimidine system allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This adaptability has made it a favored starting point for the design and synthesis of new drug candidates. nih.gov
Structural Analogy and Isosterism with Purine (B94841) Nucleobases
One of the primary reasons for the profound interest in the pyrazolo[3,4-d]pyrimidine scaffold is its structural resemblance to purine nucleobases, such as adenine (B156593). researchgate.netnih.gov This similarity makes it a bioisostere of purines, meaning it can mimic the interactions of purines with their biological targets. researchgate.netnih.gov The nitrogen atom arrangement in the pyrazolo[3,4-d]pyrimidine core allows it to form similar hydrogen bonding patterns to those of adenine, a key component of adenosine (B11128) triphosphate (ATP). nih.govnih.gov
This isosteric relationship is particularly relevant in the context of kinase inhibition. Kinases are a class of enzymes that play a crucial role in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate. By mimicking ATP, pyrazolo[3,4-d]pyrimidine-based compounds can act as competitive inhibitors, binding to the ATP-binding site of kinases and blocking their activity. nih.govnih.gov This mechanism is a cornerstone of many modern cancer therapies.
Overview of Research Directions Pertaining to 3-Chloro-1H-pyrazolo[3,4-d]pyrimidine and Related Analogues
The strategic placement of a chlorine atom in this compound has opened up numerous avenues for synthetic diversification and the development of targeted therapies. The chloro group serves as a versatile leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functional groups at this position. This has been a key strategy in the synthesis of libraries of pyrazolo[3,4-d]pyrimidine analogues for biological screening.
A major focus of research has been the development of kinase inhibitors for the treatment of cancer. nih.govconsensus.app By modifying the substituents on the pyrazolo[3,4-d]pyrimidine core, researchers have been able to design potent and selective inhibitors of various kinases implicated in tumor growth and progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). nih.govnih.govnih.gov For instance, derivatives have been synthesized that show significant inhibitory activity against wild-type and mutant forms of EGFR. nih.gov Other research has focused on developing CDK2 inhibitors, which are crucial for cell cycle regulation. nih.govrsc.org
The exploration of this compound and its analogues extends beyond oncology. The scaffold has been investigated for its potential in treating a variety of other conditions, reflecting its privileged nature. nih.gov The ongoing research continues to uncover new biological activities and therapeutic opportunities for this remarkable class of compounds.
Detailed Research Findings
The following table summarizes key research findings for derivatives of the this compound scaffold, highlighting their therapeutic targets and the nature of the substitutions made.
| Compound Class | Target | Key Substitutions | Reported Activity | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR | Varied substitutions on the pyrimidine (B1678525) ring | Potent inhibitors of wild-type and mutant EGFR | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | Glycosyl amino and thioxo modifications | Significant inhibitory activity against CDK2/cyclin A | nih.govrsc.org |
| Pyrazolo[4,3-d]pyrimidine bioisosteres | CDK2 | Benzylamino and hydroxymethylpropylamino groups | Potent and selective CDK2 inhibition, exceeding activity of roscovitine | nih.gov |
| 3-Amino-pyrazolo[3,4-d]pyrimidines | p38-α kinase | Amino group at the 3-position | High selectivity for p38-α kinase | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C5H3ClN4 |
|---|---|
Molecular Weight |
154.56 g/mol |
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,7,8,9,10) |
InChI Key |
ZNOXPYALDZGQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC2=NNC(=C21)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 1h Pyrazolo 3,4 D Pyrimidine and Its Derivatives
General Strategies for the Construction of the Pyrazolo[3,4-d]pyrimidine Ring System
The construction of the fused pyrazolo[3,4-d]pyrimidine ring can be broadly categorized by the nature of the starting precursor, with routes beginning from either a pre-formed pyrazole (B372694) or a pyrimidine (B1678525) ring being most common. ekb.eg Additionally, multicomponent one-pot reactions have emerged as highly efficient methods. ekb.eg
A prevalent and versatile strategy for synthesizing the pyrazolo[3,4-d]pyrimidine nucleus begins with appropriately substituted pyrazole precursors. ekb.eg The most common starting materials are 5-amino-4-cyanopyrazoles or their derivatives, which can undergo cyclization to form the fused pyrimidine ring. nih.govsemanticscholar.org
The reaction of 5-amino-1-substituted-pyrazole-4-carbonitrile with triethyl orthoformate yields an intermediate ethoxymethylene amino derivative. semanticscholar.org This intermediate can then be treated with reagents like hydrazine (B178648) hydrate (B1144303) to cyclize into the pyrazolo[3,4-d]pyrimidine system. nih.govrsc.org For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid under reflux to produce 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com Similarly, intermolecular cyclization of 5-amino-4-cyano-pyrazole derivatives with various aliphatic acids in the presence of a catalytic amount of phosphorus oxychloride can afford pyrazolo[3,4-d]pyrimidine-4-ones. nih.govtandfonline.com Another approach involves the partial hydrolysis of the cyano group in 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile to a carboxamide derivative, which can then be fused with urea (B33335) to form a pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. nih.gov
A selection of pyrazole-based cyclization reactions is presented below:
Interactive Data Table: Cyclization Reactions from Pyrazole Precursors| Starting Pyrazole Derivative | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| 5-Amino-4-cyanopyrazole | Formamide (B127407), PBr₃ | Pyrazolo[3,4-d]pyrimidine | bohrium.com |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Pyrazolo[3,4-d]pyrimidin-4-one | mdpi.com |
| 5-Amino-4-cyanopyrazole | Aliphatic acids, POCl₃ (cat.) | Pyrazolo[3,4-d]pyrimidin-4-one | nih.govtandfonline.com |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Urea | Pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | nih.gov |
| Ethyl N-(4-cyano-1-aryl-1H-pyrazol-5-yl)formimidate | Hydrazine hydrate | Pyrazolo[3,4-d]pyrimidine | nih.govrsc.org |
An alternative approach involves building the pyrazole ring onto an existing pyrimidine core. ekb.eg This strategy often utilizes highly functionalized pyrimidines that can react with hydrazine derivatives to form the fused five-membered ring.
A notable example is the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various aromatic or aliphatic hydrazines. acs.org This reaction proceeds through a hydrazone intermediate, which subsequently undergoes cyclization at elevated temperatures to selectively generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines in high yields. acs.org For aromatic hydrazines, the reaction is performed without an external base to promote exclusive hydrazone formation before cyclization. acs.org In contrast, for aliphatic hydrazines, the entire sequence can be conducted as a single step in the presence of a base. acs.org Another method involves treating aldehyde pyrimidin-6-ylhydrazones with aromatic aldehydes in refluxing dimethylformamide to yield 2,3-disubstituted pyrazolo[3,4-d]pyrimidines. rsc.org
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. bohrium.comnih.gov Several one-pot methodologies have been developed for the synthesis of pyrazolo[3,4-d]pyrimidines.
One such strategy involves a four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols. nih.govresearchgate.net This method is versatile, accommodating a broad range of substrates to produce variously substituted pyrazolo[3,4-d]pyrimidines in good yields. nih.gov Another efficient one-pot approach utilizes the reaction of 5-aminopyrazoles with formamide in the presence of phosphorus tribromide (PBr₃) as a coupling agent, yielding the corresponding pyrazolo[3,4-d]pyrimidines in yields ranging from 76-96%. bohrium.com
The Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings, is a recognized, though less commonly detailed, strategy for constructing heterocyclic systems. ekb.egyoutube.com While mentioned as a potential route for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, specific examples and applications in the literature for this particular ring system are not as prevalent as cyclization strategies. ekb.egacs.org The reaction typically involves a diene reacting with a dienophile to form a cycloadduct. youtube.com In the context of fused heterocycles, inverse-electron-demand Diels-Alder reactions, often involving azadienes, can be a facile approach to related pyridine- and pyridazine-substituted pyrimidines. acs.org
Specific Synthesis Routes to Chlorinated Pyrazolo[3,4-d]pyrimidine Analogues
The introduction of a chlorine atom, particularly at the 4-position, is a critical transformation, as the chloro-substituted pyrimidine ring serves as a versatile intermediate for further functionalization via nucleophilic substitution reactions.
The most common method for synthesizing 4-chloropyrazolo[3,4-d]pyrimidines is the direct chlorination of the corresponding pyrazolo[3,4-d]pyrimidin-4-one (a hydroxyl-containing precursor) using a chlorinating agent. nih.gov Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, a procedure that has been established for over a century for the chlorination of hydroxypyrimidines. nih.govresearchgate.net
The reaction typically involves heating the pyrazolo[3,4-d]pyrimidin-4-one substrate in excess phosphorus oxychloride. nih.govnih.gov In many cases, a catalytic amount of a high-boiling tertiary amine like N,N-dimethylaniline or a reagent like phosphorus pentachloride (PCl₅) is added to facilitate the reaction. nih.govdeepdyve.com For instance, 1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is converted to its 4-chloro derivative by refluxing with POCl₃ and a few drops of DMF. nih.gov Similarly, 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione can be converted to 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine by treatment with a mixture of POCl₃ and PCl₅. nih.gov Solvent-free protocols using equimolar amounts of POCl₃ at high temperatures in a sealed reactor have also been developed as a more environmentally friendly and scalable alternative. nih.gov
Interactive Data Table: Chlorination with Phosphorus Oxychloride
| Substrate | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| 1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | POCl₃, DMF (cat.) | 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |
| 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | POCl₃, PCl₅ | 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |
| Hydroxypyrimidines | POCl₃ (equimolar), Pyridine | Chlorinated Pyrimidines | nih.gov |
| 6-Trifluoromethyluracil | POCl₃, N,N-dimethylaniline | Dichloropyrimidine | deepdyve.com |
Synthesis from 4-Amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines
A notable one-pot reaction for synthesizing pyrazolo[3,4-d]pyrimidine derivatives involves the use of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines as starting materials. researchgate.net When these dihydropyrimidines (I) are reacted with hydrazine hydrate (II) in ethanol, they undergo a cyclization reaction to form the corresponding pyrazolo[3,4-d]pyrimidine derivatives (IIIa-n). researchgate.net This method provides a direct route to the pyrazolo[3,4-d]pyrimidine core, and the identity of the resulting compounds has been confirmed through elemental analysis, as well as IR, 1H NMR, and mass spectral data. researchgate.net
Derivatization of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediates
The chlorine atom at the 4-position of the pyrazolo[3,4-d]pyrimidine ring is a versatile handle for introducing various substituents. For instance, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be selectively functionalized. nih.gov Stirring this dichloro derivative with aniline (B41778) at room temperature results in the substitution of the chlorine at the 6-position, yielding 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. nih.gov This intermediate can be further reacted with various amines, such as ethylamine, propylamine, and cyclohexylamine, in the presence of triethylamine (B128534) to produce a range of N-substituted derivatives. nih.gov Similarly, reaction with hydrazine hydrate leads to the formation of a 4-hydrazinyl derivative, which can then be condensed with aldehydes or acetophenones. nih.gov
Another example involves the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. mdpi.com This process involves the formation of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, which is then treated with phosphorus oxychloride (POCl3) to yield the target dichlorinated product. mdpi.com This compound, with two reactive chlorine atoms, is a valuable precursor for creating various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. mdpi.com
Advanced Synthetic Techniques and Reagents
Modern synthetic chemistry has introduced several advanced techniques that have significantly improved the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, offering advantages such as shorter reaction times, higher yields, and improved practicality.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of pyrazolo[3,4-d]pyrimidines. monash.edunih.govrsc.org This technique has been successfully applied in a three-component, one-pot reaction to produce 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. monash.edu The key advantages of this method include significantly reduced reaction times and often chromatography-free product isolation. monash.edursc.org For example, the synthesis of the high-affinity translocator protein (TSPO) ligand DPA-714 and its intermediates was dramatically accelerated using MAOS, with comparable or even superior yields compared to conventional heating methods. nih.gov
Suzuki Coupling Reactions for Substituent Introduction
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds and has been utilized in the functionalization of the pyrazolo[3,4-d]pyrimidine core. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with a halide or triflate. wikipedia.org It has been successfully used for the synthesis of 4-substituted-1H-pyrazole-3,5-diamines by coupling 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, followed by reduction. rsc.org This demonstrates the potential of Suzuki coupling for introducing aryl, heteroaryl, or styryl groups onto the pyrazole ring, which is a key component of the pyrazolo[3,4-d]pyrimidine system. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. nih.gov
Liquid-Solid Phase Transfer Catalysis in Alkylation Reactions
Liquid-solid phase transfer catalysis (PTC) offers a convenient and efficient method for the alkylation of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov This technique has been employed in the synthesis of new pyrazolo[3,4-d]pyrimidines by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents like methyl iodide, propargyl bromide, and phenacyl bromide. nih.gov The reactions are typically carried out at room temperature in a solvent such as DMF. nih.gov PTC has also been used in the chemoselective reductive ring opening of pyrazolotetrazolopyrimidines to form pyrazolopyrimidineamines, showcasing its utility in multi-step synthetic sequences. researchgate.net
Spectroscopic and Analytical Characterization in Synthetic Studies
The structural elucidation of newly synthesized 3-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives relies heavily on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for determining the precise structure of these molecules. researchgate.netnih.gov
¹H NMR provides information on the number and environment of protons. For instance, in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, characteristic singlets for the methyl, chloromethyl, and pyrazole C-H protons are observed at distinct chemical shifts. mdpi.com In another example, the ¹H NMR spectrum of 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine showed exchangeable signals for the NH₂ and NH protons. nih.gov
¹³C NMR is used to identify the carbon framework of the molecule. researchgate.net
Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate molecular weights, further confirming the elemental composition. mdpi.com
X-ray Diffraction analysis of single crystals provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov For example, the crystal structure of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one revealed that the pyrazolopyrimidine unit is nearly planar. nih.gov
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. mdpi.comresearchgate.net For example, the IR spectrum of 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine showed characteristic stretching bands for the NH₂ and NH groups. nih.gov
The following table provides a summary of the spectroscopic data for a representative compound:
| Compound Name | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 4.08 (s, 3H, Me), 4.92 (s, 2H, ClCH₂), 8.46 (s, 1H, C-H pyrazole) | Not specified | Not specified | Not specified |
| 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 4.73 (s, 2H, NH₂), 9.89 (s, 1H, NH) | Not specified | 3444, 3352, 3190 (NH₂, NH) | Not specified |
Chemical Transformations and Reactivity of 3 Chloro 1h Pyrazolo 3,4 D Pyrimidine
Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring
The chlorine atoms on the pyrimidine ring of pyrazolo[3,4-d]pyrimidine derivatives are key sites for nucleophilic substitution, enabling the introduction of various functional groups. The reactivity of these sites can be influenced by the position of the chlorine and the presence of other substituents.
The chlorine atom at the C-4 position of the pyrazolo[3,4-d]pyrimidine nucleus is highly susceptible to nucleophilic attack. This reactivity is a cornerstone for the synthesis of numerous derivatives. For instance, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine readily reacts with nucleophiles like 4-aminobenzoic acid to form key intermediates for more complex molecules. tandfonline.com This substitution is a common strategy to introduce amino, anilino, and other moieties that can interact with biological targets. tandfonline.commdpi.com
The synthesis often begins with a pyrazolo[3,4-d]pyrimidinone, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield the reactive 4-chloro intermediate. tandfonline.com These 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines serve as versatile building blocks for further functionalization, allowing for the rapid creation of structurally diverse compounds. researchgate.net
Table 1: Examples of Nucleophilic Substitution at C-4
| Starting Material | Nucleophile | Product | Reference |
| 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-amino benzoic acid | 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid | tandfonline.com |
| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine (B109427) | 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | mdpi.com |
| 4,6-dichloropyrimidine-5-carboxaldehyde | Hydrazines | 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines | researchgate.net |
When the pyrazolo[3,4-d]pyrimidine scaffold contains a chloromethyl group, typically at the C-6 position, it introduces a second site for nucleophilic substitution. However, the reactivity of the chloromethyl group is generally lower than that of a chlorine atom directly attached to the C-4 position of the pyrimidine ring. mdpi.com
In studies involving 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which has two reactive chlorine atoms, treatment with nucleophiles like methylamine has shown that substitution occurs selectively at the C-4 position. mdpi.com The chlorine on the pyrimidine ring is more electrophilic and thus more readily displaced than the chlorine in the side-chain chloromethyl group. mdpi.commdpi.com This differential reactivity is crucial for regioselective synthesis.
The regioselectivity of nucleophilic substitution is a critical aspect when multiple reactive sites are present on the pyrazolo[3,4-d]pyrimidine ring. Research on 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine demonstrates high selectivity for substitution at the C-4 position. mdpi.com When this dichloro derivative was treated with two equivalents of methylamine, the reaction yielded only the 4-methylamino product, leaving the C-6 chloromethyl group intact. mdpi.com This process is highly selective, with the replacement of the chlorine atom at the 4-position of the pyrimidine ring being the favored pathway. mdpi.com The structure of the resulting 4-methylamino derivative was confirmed by X-ray diffraction analysis. mdpi.com This predictable regioselectivity allows for stepwise functionalization of the scaffold.
Alkylation Reactions at Nitrogen Atoms
Alkylation at the nitrogen atoms of the pyrazole (B372694) portion of the scaffold is another important pathway for derivatization. The regioselectivity of this reaction depends on the specific nitrogen atom (N-1 or N-2) and the reaction conditions.
In the synthesis of carbocyclic nucleosides, the Mitsunobu reaction has been used for the regioselective alkylation of a 6-methyl-4-amino-pyrazolo[3,4-d]pyrimidine base with a carbocyclic sugar intermediate. nih.gov Theoretical studies based on thermodynamic and kinetic stability, along with experimental analysis, have confirmed the significant regioselectivity of this N-alkylation. nih.gov Similarly, reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents like methyl iodide or propargyl bromide under phase transfer catalysis conditions leads to the formation of new derivatives with substituents at the N-1 position of the pyrazole core. nih.gov
Table 2: Alkylation Reactions of Pyrazolo[3,4-d]pyrimidines
| Pyrazolo[3,4-d]pyrimidine Derivative | Alkylating Agent | Reaction Type | Product Feature | Reference |
| 6-methyl-4-amino-pyrazolo[3,4-d]pyrimidine | Carbocyclic sugar intermediate | Mitsunobu reaction | Regioselective N-alkylation | nih.gov |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide, Propargyl bromide, Phenacyl bromide | Phase Transfer Catalysis | N-1 alkylation | nih.gov |
Formation of Hydrazinyl and Amino Derivatives
The introduction of hydrazinyl and amino groups is a common strategy to enhance the biological activity of pyrazolo[3,4-d]pyrimidines. These groups can act as key hydrogen bond donors or acceptors, facilitating interaction with biological targets. nih.govnih.gov
Hydrazinyl derivatives are readily synthesized by reacting a chloro-substituted pyrazolo[3,4-d]pyrimidine with hydrazine (B178648) hydrate (B1144303). For example, heating 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine with hydrazine hydrate affords the corresponding 4-hydrazinyl derivative. nih.gov These hydrazinyl intermediates can be further reacted with aldehydes or ketones to form hydrazones. nih.gov
Amino derivatives are typically formed through the nucleophilic substitution of a C-4 chloro group with various primary or secondary amines. nih.govresearchgate.net A wide range of amines, including ethylamine, propylamine, and aniline (B41778), have been successfully used to create libraries of 4-amino-substituted pyrazolo[3,4-d]pyrimidines. nih.gov
Functionalization and Derivatization of Peripheral Substituents
Beyond direct modification of the core, the functionalization of substituents already attached to the pyrazolo[3,4-d]pyrimidine scaffold is a powerful strategy for fine-tuning molecular properties. mdpi.com This allows for the exploration of structure-activity relationships (SAR) in detail. mdpi.com
One example involves the synthesis of prodrugs to improve properties like aqueous solubility. The secondary amine at the C-4 anilino position can be reacted with triphosgene (B27547) and then an appropriate alcohol to generate a carbamate (B1207046) prodrug. unisi.it Another common approach is the derivatization of a thioxo group. Starting from a pyrazolopyrimidine precursor, a thione can be introduced and subsequently alkylated with various electrophiles such as chloroacetonitrile, 2-chloro-1,1-dimethoxyethane, or 2-chloroethanol, leading to a series of S-alkylated derivatives. rsc.orgnih.gov Hydroxyl groups on these side chains can be further acetylated to produce O-acetylated analogs. rsc.orgnih.gov These multi-step transformations highlight the robustness of the pyrazolo[3,4-d]pyrimidine core and the potential for creating highly complex and functionalized molecules. nih.gov
Structure Activity Relationship Sar Studies of Pyrazolo 3,4 D Pyrimidine Derivatives
Fundamental Principles of SAR in the Context of the Pyrazolo[3,4-d]pyrimidine System
The pyrazolo[3,4-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, primarily because it is a bioisostere of purine (B94841). nih.govnih.govnih.gov This structural similarity to adenine (B156593), a key component of adenosine (B11128) triphosphate (ATP), allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors of a wide range of protein kinases by binding to their ATP-binding sites. nih.govnih.gov The core scaffold itself provides the necessary framework for establishing key interactions within the hinge region of kinase active sites, a common feature exploited in the design of kinase inhibitors. nih.gov
The versatility of the pyrazolo[3,4-d]pyrimidine system allows for synthetic modifications at several positions, enabling the fine-tuning of its biological activity. researchgate.netnih.gov The fundamental principle of its SAR lies in the strategic placement of various functional groups on the core structure to optimize interactions with different regions of the target's active site, thereby enhancing potency and selectivity. nih.govrsc.org The pyrazolo[3,4-d]pyrimidine core is considered a privileged scaffold in drug discovery due to its proven potential in developing inhibitors for various enzymes, including cyclin-dependent kinases (CDKs). nih.gov
Influence of Substituent Modifications on Biological Potency and Selectivity
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents. Modifications at the C-4, C-6, and N-1 positions, as well as the introduction of various linker moieties, have been extensively studied to understand their impact on potency and selectivity.
Impact of Substituents at C-4 and C-6 Positions
Substitutions at the C-4 and C-6 positions of the pyrazolo[3,4-d]pyrimidine ring play a crucial role in determining the biological activity of these compounds. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives designed as anticancer agents, the introduction of an aniline (B41778) moiety at the C-4 position resulted in enhanced anticancer activity compared to aliphatic amines. nih.gov Specifically, replacing aliphatic amines like ethyl, propyl, or cyclohexyl at the C-4 position with an aniline group proved beneficial for cytotoxic activity against A549 cancer cells. nih.gov
The nature of the substituent at the C-4 position can significantly influence the compound's inhibitory profile. A study on pyrazolo[3,4-b]pyridine nucleosides, a related class of compounds, found that a chloro or oxo group at the C-4 position led to moderate cytotoxicity. nih.gov In the context of pyrazolo[3,4-d]pyrimidines, the C-4 position is often a key point of interaction with the target protein. For example, in a series of multikinase inhibitors, a 4-oxyaniline group was found to be a critical component for activity. nih.govacs.org
The following table summarizes the impact of C-4 substituents on the cytotoxic activity of some pyrazolo[3,4-d]pyrimidine derivatives.
| Compound | C-4 Substituent | Cell Line | IC50 (µM) |
| 7a | Ethylamino | A549 | >50 |
| 7b | Propylamino | A549 | >50 |
| 9 | Cyclohexylamino | A549 | >50 |
| 8 | Aniline | A549 | 23.45 |
Data sourced from a study on 1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors. nih.gov
Effects of N-1 Substituents on Molecular Interactions
The N-1 position of the pyrazolo[3,4-d]pyrimidine ring is another critical site for modification that can significantly affect the compound's biological activity. The substituent at this position often occupies a hydrophobic pocket in the target's active site, and its size and nature can influence binding affinity and selectivity.
In a study of pyrazolo[3,4-d]pyrimidine derivatives as antibacterial agents, compounds with different substituents at the N-1, C-4, and C-6 positions were evaluated. nih.gov The results indicated that the nature of the N-1 substituent is a key determinant of the compound's antibacterial properties. For example, a C6-unsubstituted pyrazolo[3,4-d]pyrimidine with a specific N-1 substituent demonstrated promising in vivo activity by inhibiting Bcr-Abl T315I mutant kinase. nih.gov
The following table illustrates the effect of N-1 substituents on the inhibitory activity of some pyrazolo[3,4-d]pyrimidine derivatives against Src kinase.
| Compound | N-1 Substituent | Src Inhibition IC50 (µM) |
| PP2 (Reference) | 1-(tert-butyl) | Sub-micromolar |
| 5a | 1-styryl | - |
| 13 | 1H | - |
Data sourced from a study on pyrazolo[3,4-d]pyrimidines as inhibitors of c-Src phosphorylation. acs.org
Role of Linker Moieties and Hydrophobic Regions in Ligand Binding
Linker moieties and hydrophobic regions are essential components in the design of potent pyrazolo[3,4-d]pyrimidine-based inhibitors. These elements connect the core scaffold to other parts of the molecule that interact with specific regions of the target protein, often hydrophobic pockets. nih.govrsc.org
The strategic use of linkers can also induce specific conformations, as seen in dissymmetrical 'Leonard/trimethylene linker' compounds based on the pyrazolo[3,4-d]pyrimidine core, which adopt an intramolecularly stacked conformation. researchgate.net
Elucidation of Molecular Recognition Elements and Ligand-Target Interactions
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is a direct result of their molecular recognition by and interaction with their biological targets. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes covalent bonds.
Molecular docking studies have been instrumental in elucidating these interactions. For example, in the case of CDK2 inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold was designed to mimic the adenine region of ATP and form essential hydrogen bonds with the hinge region residue Leu83. nih.govrsc.org The N-arylglycyl moiety in these compounds was responsible for forming two crucial hydrogen bonds with Leu83. nih.gov
In another study on EGFR inhibitors, the pyrazolo[3,4-d]pyrimidine moiety was shown to occupy the adenine binding region, while a phenyl ring was utilized as a hydrophobic moiety to occupy a hydrophobic region of the ATP-binding site. rsc.org The pyrimidine (B1678525) ring of one derivative formed two hydrophobic interactions with the key residues Leu718 and Gly796, while the nitrogen atom of the pyrazole (B372694) ring interacted with Met793 via a hydrogen bond. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. Both 2D and 3D-QSAR studies have been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives to understand the structural requirements for their activity and to design more potent compounds. aip.orgnih.gov
A 2D-QSAR study on a series of pyrazolo[3,4-d]pyrimidine derivatives as c-Src inhibitors helped to identify the structural requirements for their inhibitory activity. aip.org The results of this study provided useful insights into the roles of various substitution patterns on the pyrazolo[3,4-d]pyrimidine core. aip.org
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to develop predictive models for the activity of pyrazolo[3,4-d]pyrimidines as dual Src/Abl inhibitors and selective TgCDPK1 inhibitors. nih.govrsc.org These models revealed that hydrophobic and electrostatic interactions play significant roles in the inhibitory activity of these compounds. nih.gov The contour maps generated from these studies provide a visual representation of the regions where modifications to the molecule can enhance or decrease its activity, thus guiding the design of new and more effective inhibitors. nih.govrsc.orgtandfonline.com
Biological Activity and Molecular Mechanisms of Pyrazolo 3,4 D Pyrimidine Derivatives
Kinase Inhibitory Activities
Derivatives of the pyrazolo[3,4-d]pyrimidine core have been extensively explored for their ability to inhibit a wide range of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. researchgate.net The structural similarity to purine (B94841) allows these compounds to compete with ATP for binding to the kinase domain. nih.govtandfonline.com
Pyrazolo[3,4-d]pyrimidine derivatives have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govrsc.orgrsc.orgbohrium.com Researchers have designed and synthesized numerous analogs that effectively target both wild-type (EGFR^WT^) and mutant forms of the receptor, such as EGFR^T790M^, which is associated with acquired resistance to first-generation EGFR inhibitors. nih.gov
In one study, a series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity. nih.gov Compound 12b from this series was identified as a particularly potent inhibitor, with an IC₅₀ value of 0.016 µM against EGFR^WT^ and a notable IC₅₀ of 0.236 µM against the resistant EGFR^T790M^ mutant. nih.gov Another study reported a series of hybrid pyrazolo[3,4-d]pyrimidines, with compound 14d showing significant cytotoxic activity against several cancer cell lines and good inhibitory activity against EGFR-TK (IC₅₀ = 8.27 - 19.03 µM). nih.gov
Further research led to the development of derivatives with even greater potency. For instance, compounds 4 , 15 , and 16 demonstrated significant EGFR tyrosine kinase inhibitory activities with IC₅₀ values of 0.054, 0.135, and 0.034 µM, respectively. rsc.orgrsc.org These findings underscore the potential of the pyrazolo[3,4-d]pyrimidine scaffold in creating dual inhibitors targeting both wild-type and resistant mutant EGFR. nih.gov
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 12b | EGFRWT | 0.016 | nih.gov |
| 12b | EGFRT790M | 0.236 | nih.gov |
| 4 | EGFR-TK | 0.054 | rsc.org |
| 15 | EGFR-TK | 0.135 | rsc.org |
| 16 | EGFR-TK | 0.034 | rsc.org |
| 14d | EGFR-TK | 8.27 - 19.03 | nih.gov |
The Src family of non-receptor tyrosine kinases (SFKs) are frequently overactive in various cancers, playing a pivotal role in cell proliferation, survival, motility, and angiogenesis. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Src kinases. nih.govchapman.edu The initial discovery of PP1 and PP2 as Src family kinase inhibitors paved the way for the development of more advanced derivatives. nih.gov
Recent research has focused on optimizing this scaffold to enhance potency and selectivity. For example, compound SI221 , a selective pyrazolo[3,4-d]pyrimidine derivative, demonstrated significant cytotoxic effects on glioblastoma cells, which often exhibit high Src activity. nih.gov Another study identified compound SI388 as a potent Src inhibitor (Kᵢ = 0.423 µM) that effectively hampered cell viability and tumorigenicity in glioblastoma models. mdpi.com Further synthesis and evaluation of various derivatives have shown that compounds like 6e and 10c inhibit Src kinase with IC₅₀ values of 5.6 µM and 5.1 µM, respectively. chapman.edu These studies highlight the therapeutic potential of targeting Src with pyrazolo[3,4-d]pyrimidine-based inhibitors in cancers characterized by high Src activity. nih.govbioworld.com
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| SI388 | Src | Kᵢ = 0.423 | mdpi.com |
| 6e | Src | 5.6 | chapman.edu |
| 10c | Src | 5.1 | chapman.edu |
Mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govbohrium.com This has made FLT3 a critical target for therapeutic intervention. Pyrazolo[1,5-a]pyrimidine (B1248293) and related pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent FLT3 inhibitors. bohrium.comacs.org
Optimization of a hit compound led to the discovery of a series of pyrazolo[1,5-a]pyrimidine derivatives with potent FLT3-ITD (internal tandem duplication) inhibitory activity. bohrium.com Compounds 17 and 19 from this series displayed impressive IC₅₀ values of 0.4 nM against FLT3-ITD and were also effective against the quizartinib-resistant D835Y mutation (IC₅₀ = 0.3 nM). bohrium.com In another study, a series of pyrrolo[2,3-d]pyrimidine derivatives were optimized, leading to compound 9u , which possessed nanomolar FLT3 inhibitory activity and was effective against resistant mutations. acs.org A separate study on pyrazolo[3,4-d]pyrimidine derivatives identified compound 33 as a potent inhibitor of FLT3. nih.gov
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 17 | FLT3-ITD | 0.4 | bohrium.com |
| 17 | FLT3-D835Y | 0.3 | bohrium.com |
| 19 | FLT3-ITD | 0.4 | bohrium.com |
| 19 | FLT3-D835Y | 0.3 | bohrium.com |
| 34f | FLT3-ITD | 4 | nih.gov |
| 34f | FLT3-D835Y | 1 | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR2 is a validated anti-cancer strategy. Pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govtandfonline.com
Based on the structure of the multi-kinase inhibitor sorafenib, a series of pyrazolo[3,4-d]pyrimidine derivatives were developed. tandfonline.com Compound II-1 from this series exhibited significant inhibition of tumor cell activity, with an IC₅₀ of 5.90 µM on HepG2 cells. tandfonline.com Another study focused on creating a fluorinated pyrazolo[3,4-d]pyrimidine derivative, 12b , which showed noticeable selectivity and potency against VEGFR-2 with an IC₅₀ of 0.09 µM. nih.gov Furthermore, structure-activity relationship studies identified compound 33 as a potent dual inhibitor of both FLT3 and VEGFR2. nih.govacs.org The initial hit compound, 1 , had an IC₅₀ of 0.305 µM for VEGFR2, which was significantly improved through structural modifications. acs.org
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| II-1 | VEGFR-2 | - (IC₅₀ on HepG2 cells = 5.90) | tandfonline.com |
| 12b | VEGFR-2 | 0.09 | nih.gov |
| 1 | VEGFR2 | 0.305 | acs.org |
| 6b | VEGFR2 | 0.2 | nih.gov |
Cyclin-dependent kinases (CDKs), particularly CDK2, are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. nih.govtandfonline.com The pyrazolo[3,4-d]pyrimidine scaffold is considered an appealing framework for developing CDK2 inhibitors due to its bioisosteric relationship with adenine (B156593). nih.govtandfonline.com
A number of studies have reported the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives as potent CDK2 inhibitors. In one such study, compounds 13 , 14 , and 15 showed significant inhibitory activity against CDK2/cyclin A2 with IC₅₀ values of 0.081, 0.057, and 0.119 µM, respectively. nih.govrsc.org Another investigation identified compound 15 as a highly potent CDK2 inhibitor with an IC₅₀ of 0.061 µM. tandfonline.com Further research led to the development of N⁵-substituted-pyrazolo[3,4-d]pyrimidinones, where compounds 4a and 4b were confirmed as CDK2 inhibitors. nih.gov These findings confirm the utility of the pyrazolo[3,4-d]pyrimidine core in designing effective inhibitors of CDK2 for cancer therapy. nih.govtandfonline.com
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 13 | CDK2/cyclin A2 | 0.081 | nih.govrsc.org |
| 14 | CDK2/cyclin A2 | 0.057 | nih.govrsc.org |
| 15 | CDK2/cyclin A2 | 0.119 | nih.govrsc.org |
| 15 (from another study) | CDK2/cyclin A2 | 0.061 | tandfonline.com |
| 4a | CDK2 | Confirmed inhibitor | nih.gov |
| 4b | CDK2 | Confirmed inhibitor | nih.gov |
| 4a (from another study) | CDK-2 | 0.205 | nih.gov |
The structural similarities among the ATP-binding sites of different kinases can be exploited to design single compounds that inhibit multiple oncogenic targets. This concept of polypharmacology is a key feature of many pyrazolo[3,4-d]pyrimidine-based inhibitors. nih.gov
Several compounds based on this scaffold have demonstrated potent activity against multiple kinases. For example, compound 33 was identified as a multikinase inhibitor that potently inhibits both FLT3 and VEGFR2. nih.govacs.org This dual activity is highly desirable for treating cancers like AML, where both pathways can be active. Similarly, some derivatives have shown dual inhibitory activity against CDK2 and VEGFR2. nih.gov The ability to rationally design pyrazolo[3,4-d]pyrimidine derivatives to target specific sets of kinases offers a powerful strategy for developing more effective cancer therapies and overcoming drug resistance. nih.govrsc.org The FDA-approved BTK inhibitor, ibrutinib, is a prominent example of a pyrazolo[3,4-d]pyrimidine-based drug. nih.gov
Adenosine (B11128) Receptor Modulation
The pyrazolo[3,4-d]pyrimidine scaffold is a recognized pharmacophore that demonstrates notable affinity for adenosine receptors. acs.org Derivatives of this heterocyclic system have been extensively studied as antagonists for various subtypes of adenosine receptors, playing a crucial role in modulating physiological processes governed by adenosine. nih.govunife.it The effects are mediated through G-protein-coupled receptors, classified as A1, A2A, A2B, and A3 subtypes. nih.govmdpi.com
Adenosine A1 Receptor Antagonism
Pyrazolo[3,4-d]pyrimidines have been identified as a class of compounds exhibiting affinity for the A1 adenosine receptor. nih.gov Structure-activity relationship (SAR) studies on 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones substituted at the 5-position with various phenyl groups have demonstrated this affinity. nih.gov The potency of these compounds as A1 antagonists is influenced by the substituents on the phenyl ring, drawing parallels to the previously reported 1,3-dialkyl-8-phenylxanthine series. nih.gov
| Compound Name | Structure | A1 Receptor Affinity (IC50) |
| 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one | N1-(3-chlorophenyl), N5-butyl substituted pyrazolo[3,4-d]pyrimidine | 6.4 x 10⁻⁶ M |
This table presents data on a specific pyrazolo[3,4-d]pyrimidine derivative with significant A1 adenosine receptor antagonist activity.
Adenosine A2a Receptor Antagonism
The pyrazolo[3,4-d]pyrimidine scaffold has also served as a basis for the development of potent and selective adenosine A2A receptor antagonists. capes.gov.brnih.gov These antagonists are considered to have therapeutic potential for conditions such as Parkinson's disease. capes.gov.br Structure-affinity relationship studies have highlighted the importance of a free amino group at the 5-position and the nature of substituents on the pyrazole (B372694) ring for achieving high affinity and selectivity for the A2A receptor subtype. nih.gov
Derivatives of pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine, a related tricyclic system, have been identified as highly potent and selective A2A antagonists. nih.gov For instance, compounds like SCH 58261 have demonstrated significant potency in both rat and human models. nih.gov While these are not strictly pyrazolo[3,4-d]pyrimidines, the research on these related structures informs the broader understanding of how modifications to the pyrazole-containing heterocyclic systems influence adenosine receptor binding. nih.gov A study on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine (B1211035) found them to be slightly less potent at A2 receptors compared to A1 receptors. nih.gov
| Compound Name | Structure | A2A Receptor Affinity (IC50) |
| 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one | N1-(3-chlorophenyl), N5-butyl substituted pyrazolo[3,4-d]pyrimidine | 19.2 x 10⁻⁶ M |
This table shows the A2A receptor affinity for a pyrazolo[3,4-d]pyrimidine derivative, indicating its relative potency at this subtype.
Mechanisms of Subtype Selectivity
The selectivity of pyrazolo[3,4-d]pyrimidine derivatives for different adenosine receptor subtypes is governed by specific structural features and their interactions with the receptor's binding pocket. nih.gov For the related pyrazolo-triazolo-pyrimidine antagonists, a free amino group at the 5-position generally confers high affinity for A1 and A2A receptors while providing selectivity against the A3 subtype. nih.gov
Conversely, the introduction of bulky acyl moieties at the N5 position, along with small alkyl groups at the N8 position, is associated with affinity and selectivity for the A3 adenosine receptor. nih.gov Molecular modeling studies suggest that differences in affinity between A1/A2A and A3 receptors can be attributed to key amino acid residues in the receptor structure. nih.gov Specifically, a valine residue (V169) in the human A3 receptor, which corresponds to an glutamic acid residue in A2A (E168) and A1 (E172), and a less bulky serine (S247) in the A3 receptor compared to a histidine in A1 and A2A receptors (H251 and H250, respectively) are thought to play a crucial role in determining subtype selectivity. nih.gov
Enzymatic Inhibition Beyond Kinases
Beyond their role as adenosine receptor modulators, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibitory activity against other important enzymes.
Xanthine (B1682287) Oxidase Inhibition
Pyrazolo[3,4-d]pyrimidines, being analogues of purines, have been investigated as inhibitors of xanthine oxidase (XO), an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. rdd.edu.iqsemanticscholar.org Allopurinol, a pyrazolo[3,4-d]pyrimidine derivative, is a well-known XO inhibitor used in the treatment of hyperuricemia and gout. rdd.edu.iq
Studies have shown that various substituted pyrazolo[3,4-d]pyrimidines can act as potent inhibitors of xanthine oxidase. nih.govmsu.ru For example, 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine was found to be a more potent inhibitor of XO than allopurinol, with an IC50 value of 0.600 µM compared to allopurinol's 0.776 µM. nih.govmsu.ru Other derivatives such as 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine and 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine also showed comparable inhibitory activity to allopurinol. nih.govmsu.ru These compounds exhibit a competitive type of inhibition. nih.govmsu.ru Interestingly, some of these derivatives, like 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine, were found to inhibit uric acid formation without producing reactive oxygen species (ROS), a side effect sometimes associated with allopurinol. nih.govmsu.ru
| Compound Name | Xanthine Oxidase Inhibition (IC50) | Type of Inhibition |
| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 ± 0.009 µM | Competitive |
| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | 1.326 ± 0.013 µM | Competitive |
| 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine | 1.564 ± 0.065 µM | Competitive |
| Allopurinol (Reference) | 0.776 ± 0.012 µM | Competitive |
This table provides a comparative overview of the xanthine oxidase inhibitory activity of several pyrazolo[3,4-d]pyrimidine derivatives.
O-acetyl-L-serine sulfhydrylase Inhibition (e.g., in parasitic targets)
Pyrazolo[3,4-d]pyrimidine compounds have been identified as potential inhibitors of O-acetyl-L-serine sulfhydrylase (OASS), a crucial enzyme in the cysteine biosynthetic pathway of certain parasites like Entamoeba histolytica. nih.gov This enzyme represents a promising target for the development of new anti-parasitic agents. nih.gov
In silico molecular docking studies have been conducted on a series of pyrazolo[3,4-d]pyrimidine molecules to evaluate their binding affinity to the OASS enzyme. nih.gov The results from these computational studies indicated that certain pyrazolo[3,4-d]pyrimidine derivatives could act as high-affinity inhibitors. nih.gov The presence of a trimethylene linker in some of these molecules was shown to improve their binding affinities. nih.gov Molecular dynamics simulations further supported the stability of the docked complexes, suggesting that these compounds could effectively inhibit the enzyme under physiological conditions. nih.gov
Cellular Biological Effects (in vitro studies)
In vitro studies have been instrumental in elucidating the cellular effects of pyrazolo[3,4-d]pyrimidine derivatives, revealing their potential as anti-cancer agents through various mechanisms.
Anti-proliferative Activity Against Various Cancer Cell Lines
Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant anti-proliferative activity across a broad spectrum of human cancer cell lines. The cytotoxic effects of these compounds have been evaluated against colorectal carcinoma (HCT-116), lung cancer (A549), breast cancer (MCF-7, MDA-MB-468, T-47D), and liver cancer (HepG-2) cell lines, among others.
Numerous studies have synthesized and screened novel pyrazolo[3,4-d]pyrimidine derivatives, revealing potent growth-inhibitory effects. For instance, a series of novel derivatives displayed significant antitumor activity against MDA-MB-468 and T-47D breast cancer cells. nih.govnih.gov One particular compound, 12b , showed higher potency against MDA-MB-468 and T-47D cell lines than the standard drug staurosporine. nih.govnih.gov Another study highlighted a derivative, 1a , which exhibited an IC₅₀ of 2.24 µM against the A549 cell line. nih.gov
The anti-proliferative potency is often influenced by the nature of the substituents on the pyrazolo[3,4-d]pyrimidine core. ekb.eg For example, compounds P1 and P2 showed antiproliferative activities with IC₅₀ values ranging from 22.7 to 40.75 µM against HCT-116, HepG2, and MCF-7 cell lines. mdpi.com In another study, compounds 14 and 15 were highly effective against MCF-7, HCT-116, and HepG-2 cell lines, with IC₅₀ values in the nanomolar range. rsc.org
The table below summarizes the anti-proliferative activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines.
| Compound | HCT-116 (IC₅₀ µM) | A549 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) | HepG-2 (IC₅₀ µM) | MDA-MB-468 (IC₅₀ µM) | T-47D (IC₅₀ µM) | Reference |
| 1a | - | 2.24 | 42.3 | - | - | - | nih.gov |
| 1d | - | - | 1.74 | - | - | - | nih.gov |
| P1 | 22.7 | - | 40.75 | 28.5 | - | - | mdpi.com |
| P2 | 24.5 | - | 35.75 | 29.75 | - | - | mdpi.com |
| 12b | - | - | - | - | 3.343 | 4.792 | nih.govnih.gov |
| 14 | 0.006 | - | 0.045 | 0.048 | - | - | rsc.org |
| 15 | 0.007 | - | 0.046 | 0.048 | - | - | rsc.org |
| 16 | - | - | - | - | - | - | rsc.org |
| IXa,b | <30 | - | <30 | <30 | - | - | ekb.eg |
| PPD-1 | - | - | - | - | - | - | nih.gov |
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
The anti-cancer properties of pyrazolo[3,4-d]pyrimidine derivatives are largely attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.
Several studies have demonstrated that these compounds can trigger apoptosis in cancer cells. For example, compound 12b was found to significantly increase the total apoptosis in the MDA-MB-468 cell line by 18.98-fold and increase the level of caspase-3, a key executioner enzyme in apoptosis, by 7.32-fold compared to control cells. nih.govnih.gov Similarly, derivative 3d induced apoptosis in the renal A498 cell line, with a 26.95-fold increase in the total apoptosis percentage and an 8.84-fold rise in caspase-3 levels. nih.gov Another compound, 16 , also increased the percentage of apoptotic cells in a time-dependent manner in the MDA-MB-468 cell line. rsc.orgrsc.org The induction of apoptosis by a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , in A549 lung cancer cells was linked to the disruption of the Bcl-2/Bax expression balance, key regulators of the intrinsic mitochondrial apoptosis pathway. nih.gov
In addition to inducing apoptosis, these derivatives can cause cell cycle arrest at various phases, preventing cancer cell proliferation. Compound 12b was shown to arrest the cell cycle at the S phase in MDA-MB-468 cells. nih.govnih.gov Derivative 3d also caused cell cycle arrest, primarily at the S phase. nih.gov Compound 16 was also found to induce cell cycle arrest at the S phase with a subsequent increase in the pre-G cell population in the MDA-MB-468 cell line. rsc.org Furthermore, compound 14 caused a significant alteration in cell cycle progression in HCT-116 cells. rsc.org
Antiangiogenic Activity in Cellular Models
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Some pyrazolo[3,4-d]pyrimidine derivatives have shown promise as antiangiogenic agents by inhibiting key players in this process, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
A series of novel pyrazolo[3,4-d]pyrimidine derivatives were designed as VEGFR-2 inhibitors. nih.govnih.gov The most potent of these, compound 12b , exhibited strong inhibitory activity against VEGFR-2 with an IC₅₀ value of 0.063 µM. nih.govnih.gov This inhibition of VEGFR-2 translated to a significant disruption of wound healing patterns in Human Umbilical Vein Endothelial Cells (HUVECs), indicating a reduction in cell migratory potential, a key step in angiogenesis. nih.govnih.gov
Antimicrobial Activities (in vitro studies)
In addition to their anti-cancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential to combat microbial infections.
Antibacterial Efficacy (Gram-positive and Gram-negative strains)
Several studies have reported the antibacterial activity of pyrazolo[3,a-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. A study exploring the dual activities of these compounds identified six derivatives with bacteriostatic activity against the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. nih.gov One compound, in particular, was able to halve the growth of E. coli at a concentration of 50 µg/mL. nih.gov Another study reported that newly synthesized pyrazolo[1,5-a]pyrimidine derivatives were active against both types of bacterial strains. nih.gov The presence of a pyrazolo[3,4-d]pyrimidine core in various synthesized molecules has been associated with promising activity against bacterial proliferation. nih.gov
Antifungal Efficacy
The antifungal potential of pyrazolo[3,4-d]pyrimidine derivatives has also been an area of active research. A series of novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives were synthesized and showed promising antifungal properties against several pathogenic microorganisms. nih.gov Another study focused on pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline (B41778) group and evaluated their antifungal activities against various plant fungi, including Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea, and Alternaria solani. researchgate.net One of the target compounds, 5m , exhibited a potent antifungal effect against F. graminearum with an EC₅₀ value of 5.61 μg/mL, which was significantly superior to the standard fungicide hymexazol. researchgate.net
Antimycobacterial Activity
Derivatives of the pyrazolo[3,4-d]pyrimidine nucleus have emerged as a promising class of compounds in the search for new antimycobacterial agents. ekb.eg Research has demonstrated their potential to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net
A number of studies have focused on synthesizing and evaluating various substituted pyrazolo[3,4-d]pyrimidines, leading to the identification of compounds with significant in vitro activity against the H37Rv strain of M. tuberculosis. nih.gov For instance, a series of 6-substituted pyrazolo[3,4-d]pyrimidines were synthesized, and several compounds from this series exhibited a minimum inhibitory concentration (MIC) below 6.25 µg/mL. nih.gov Compound 8d from this study was identified as being particularly potent, with an IC90 of 1.53 µg/mL. nih.gov
Similarly, another study reported on N,S-bis-alkylated thiopyrazolo[3,4-d]pyrimidines that showed noteworthy antimycobacterial activity, with MIC values as low as 2 µg/mL. nih.gov These findings were supported by cytotoxicity evaluations and in silico profiling, which suggest their potential as viable drug-like leads. nih.gov The structural framework of pyrazolopyrimidine is being actively utilized to develop new and effective medicines against mycobacteria. researchgate.net
Molecular docking studies have also been employed to understand the mechanism of action. These investigations have explored the binding capabilities of pyrazolo[3,4-d]pyrimidine derivatives with essential mycobacterial enzymes, such as the mycobacterial β-oxidation trifunctional enzyme (mtTFE), suggesting a potential target for their activity. researchgate.net
Table 1: Antimycobacterial Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Compounds 5a, 5b, 6c, 7a, 7b, 8d, 8e, 8f | Mycobacterium tuberculosis H37Rv | MIC < 6.25 µg/mL | nih.gov |
| Compound 8d | Mycobacterium tuberculosis H37Rv | IC90 = 1.53 µg/mL | nih.gov |
| N,S-bis-alkylated thiopyrazolo[3,4-d]pyrimidines | Mycobacterium tuberculosis | MIC down to 2 µg/mL | nih.gov |
Anti-inflammatory Properties
The pyrazolo[3,4-d]pyrimidine scaffold is a key component in the development of novel anti-inflammatory agents. ekb.egrsc.org These compounds have been shown to exert their effects through various molecular mechanisms, most notably the inhibition of cyclooxygenase (COX) enzymes.
Several synthesized pyrazolo[3,4-d]pyrimidine derivatives have demonstrated the ability to inhibit COX-2 expression. nih.govnih.gov In one study, six compounds, including 7b, 10a-d, and 12c , were effective at inhibiting lipopolysaccharide (LPS)-induced COX-2 protein expression in rat monocytes at a low concentration. nih.gov Some of these compounds also showed a COX-2 selectivity index comparable to that of diclofenac (B195802) sodium. nih.gov Further research has identified derivatives with anti-inflammatory activity comparable to the COX-2 inhibitor celecoxib. nih.gov
Another identified mechanism of anti-inflammatory action is the upregulation of heme oxygenase-1 (HO-1), an enzyme known for its anti-inflammatory effects. nih.gov A novel pyrazolo[3,4-d]pyrimidine, KKC080096 , was found to increase HO-1 mRNA and protein levels. nih.gov This compound suppressed the production of nitric oxide and interleukin-1β (IL-1β) in LPS-stimulated cells and inhibited the phosphorylation of kinases involved in inflammatory signaling. nih.gov
Additionally, certain 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives have been reported as potent inhibitors of prostaglandin (B15479496) E2 (PGE2) generation in murine macrophages, an effect linked to the direct inhibition of COX-2 activity. capes.gov.br
Table 2: Anti-inflammatory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound/Derivative Series | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Compounds 7b, 10a-d, 12c | Inhibition of LPS-induced COX-2 protein expression | Effective at low concentrations; selectivity comparable to diclofenac. | nih.gov |
| Compounds 3a, 3d, 4d, 4f | COX-2 Inhibition | Activity comparable to celecoxib. | nih.gov |
| KKC080096 | Upregulation of Heme Oxygenase-1 (HO-1) | Suppressed nitric oxide and IL-1β production. | nih.gov |
| 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines | Inhibition of PGE2 generation | Direct inhibition of COX-2 activity. | capes.gov.br |
Antiviral Potential
The structural similarity of pyrazolo[3,4-d]pyrimidines to naturally occurring purines makes them a source of potential antiviral agents. ekb.eg Research has explored their efficacy against a range of both DNA and RNA viruses. asm.org
A series of pyrazolo[3,4-d]pyrimidine derivatives incorporating a Schiff base moiety were synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV). nih.gov Several of these compounds showed significant antiviral activity, with compounds 5y and 5aa displaying particularly high inactivating activity, superior to that of ribavirin. nih.gov Their mechanism is believed to involve strong binding to the TMV coat protein. nih.gov
Other studies have reported on the activity of pyrazolo[3,4-d]pyrimidine derivatives against Herpes simplex type-1 (HSV-1). nih.gov Compounds 6 and 10 from one such study reduced the number of viral plaques by 66% and 41%, respectively. nih.gov The antiviral action of some derivatives is linked to their ability to bind to DNA. nih.gov
Furthermore, a novel pyrazolo[3,4-d]pyrimidine nucleoside analog, N10169 , has demonstrated a broad spectrum of antiviral activity. asm.org It was found to be highly active against various viruses, including adenovirus, influenza B virus, and picornaviruses. asm.org Its mechanism of action involves phosphorylation by adenosine kinase to its active form, which then acts as a potent inhibitor of cellular orotidylate decarboxylase, an enzyme crucial for pyrimidine (B1678525) biosynthesis. asm.org
Table 3: Antiviral Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound/Derivative | Target Virus | Key Findings | Reference |
|---|---|---|---|
| Compound 5y | Tobacco Mosaic Virus (TMV) | EC50 = 70.3 µg/mL | nih.gov |
| Compound 5aa | Tobacco Mosaic Virus (TMV) | EC50 = 53.65 µg/mL; Strong binding to TMV coat protein. | nih.gov |
| Compound 6 | Herpes simplex type-1 (HSV-1) | Reduced viral plaques by 66%. | nih.gov |
| N10169 | Adenovirus, Influenza B, Picornavirus, etc. | Inhibits orotidylate decarboxylase. | asm.org |
Corrosion Inhibition Properties (e.g., for mild steel)
Beyond biomedical applications, pyrazolo[3,4-d]pyrimidine derivatives have proven to be effective corrosion inhibitors, particularly for mild steel in acidic environments. jmaterenvironsci.comresearchgate.net These organic compounds, which often contain electronegative functional groups and π-electron systems, can adsorb onto the metal surface, forming a protective barrier. jmaterenvironsci.com
The inhibitory effect of 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (MPPP) on mild steel corrosion in a 1 M hydrochloric acid solution has been studied. jmaterenvironsci.comresearchgate.net The results indicated that MPPP is a highly effective inhibitor, achieving an average efficiency of 93% at a concentration of 10⁻³ M. jmaterenvironsci.comresearchgate.net It acts as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. jmaterenvironsci.com The inhibition efficiency was found to increase with a higher concentration of the inhibitor, and the adsorption of the compound on the mild steel surface follows the Langmuir adsorption isotherm. jmaterenvironsci.comresearchgate.net
Similarly, 1,5-diallyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (DPP) has been investigated as a corrosion inhibitor for 904L stainless steel in a 1M phosphoric acid solution. researchgate.net This compound also demonstrated significant inhibition efficiency, which increased with concentration to reach 97.6% at 10⁻³M. researchgate.net The effectiveness of these compounds is attributed to the presence of nitrogen atoms and the π-electrons of the pyrazolo[3,4-d]pyrimidine ring system, which serve as centers for adsorption onto the metal surface. researchgate.net
Table 4: Corrosion Inhibition Properties of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency | Reference |
|---|---|---|---|---|
| 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (MPPP) | Mild Steel | 1 M HCl | 93% at 10⁻³ M | jmaterenvironsci.comresearchgate.net |
| 1,5-diallyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (DPP) | 904L Stainless Steel | 1 M H₃PO₄ | 97.6% at 10⁻³ M | researchgate.net |
Computational and Theoretical Investigations of Pyrazolo 3,4 D Pyrimidine Derivatives
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to its target protein.
Molecular docking studies have been instrumental in identifying and optimizing pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of various protein kinases and enzymes implicated in diseases like cancer.
Epidermal Growth Factor Receptor (EGFR): Several studies have employed molecular docking to investigate the binding of 1H-pyrazolo[3,4-d]pyrimidine derivatives to both wild-type (EGFR^WT) and mutant (EGFR^T790M) forms of the epidermal growth factor receptor. nih.govnih.gov For instance, a series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized as EGFR inhibitors, with docking studies carried out to understand their binding modes. nih.gov In one study, compound 12b emerged as a potent inhibitor with IC50 values of 0.016 µM against EGFR^WT and 0.236 µM against EGFR^T790M. nih.govnih.gov Docking simulations revealed that the 1H-pyrazolo[3,4-d]pyrimidin-6-amine moiety of these compounds orients into the adenine (B156593) pocket of the ATP-binding site. rsc.org The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of adenine, allowing it to effectively occupy the hinge region of the kinase domain. nih.govnih.gov
Cyclin-Dependent Kinase 2 (CDK2): Pyrazolo[3,4-d]pyrimidine derivatives have been designed and evaluated as inhibitors of CDK2, a key regulator of the cell cycle. rsc.orgrsc.orgnih.gov Molecular docking simulations have confirmed that these compounds fit well into the CDK2 active site. rsc.orgrsc.orgnih.gov For example, a study on novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine derivatives showed that the most active compounds exhibited significant inhibitory activity against CDK2/cyclin A2. rsc.orgrsc.org The docking results were in agreement with the experimental observations, showing essential interactions within the ATP binding pocket. rsc.orgnih.gov
DNA Topoisomerase: The antiproliferative activity of some pyrazolo[3,4-d]pyrimidine derivatives has been attributed to their interaction with DNA topoisomerase. mdpi.com Molecular docking studies have suggested that the significant antiproliferative effect of certain derivatives may be due to the number and type of intermolecular hydrogen bonds formed with this enzyme. mdpi.com
Mycobacterial Enzymes: While detailed docking studies are not extensively covered in the provided abstracts, the pyrazolo[3,4-d]pyrimidine nucleus is noted for its potential antitubercular activity, suggesting that mycobacterial enzymes are a target for these compounds. mdpi.com
Other Kinases: Docking studies have also been applied to understand the interaction of pyrazolo[3,4-d]pyrimidine derivatives with other kinases such as Src tyrosine kinase, Myt1 kinase, and TRAP1 kinase. mdpi.commdpi.com
The binding affinities and inhibitory concentrations of representative pyrazolo[3,4-d]pyrimidine derivatives against various protein targets are summarized in the table below.
| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | IC50 | Reference |
| Compound 12b | EGFR^WT | - | 0.016 µM | nih.govnih.gov |
| Compound 12b | EGFR^T790M | - | 0.236 µM | nih.govnih.gov |
| Compound 15 | EGFR | -7.410 | 0.135 µM | rsc.org |
| Compound 16 | EGFR | - | 0.034 µM | rsc.org |
| Compound 14 | CDK2 | - | 0.057 µM | rsc.orgrsc.org |
| Compound 13 | CDK2 | - | 0.081 µM | rsc.orgrsc.org |
| Compound 15 (CDK2 series) | CDK2 | - | 0.119 µM | rsc.orgrsc.org |
| Compounds P1 and P2 | DNA Topoisomerase | - | 22.7–40.75 µM | mdpi.com |
A crucial aspect of molecular docking is the identification of specific interactions that stabilize the ligand-receptor complex. For pyrazolo[3,4-d]pyrimidine derivatives, these interactions typically include hydrogen bonds and hydrophobic interactions.
Hydrogen Bonding Networks: The pyrazolo[3,4-d]pyrimidine scaffold itself is a key player in forming hydrogen bonds. researchgate.net In the context of EGFR, the pyrimidine (B1678525) moiety's nitrogen atoms often form hydrogen bonds with key amino acid residues in the hinge region, such as Met793. rsc.org For CDK2 inhibitors, essential hydrogen bonding with the backbone carbonyl group of Leu83 in the active site is a recurrent finding in docking studies. rsc.orgrsc.orgnih.govresearchgate.net These hydrogen bonds anchor the inhibitor in the ATP binding pocket, a critical feature for potent inhibition.
The table below summarizes the key interactions observed in docking studies of pyrazolo[3,4-d]pyrimidine derivatives with their target proteins.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| EGFR | Met793, Gly796, Leu718, Phe723 | Hydrogen Bonding, Hydrophobic | rsc.org |
| CDK2 | Leu83, Asp86 | Hydrogen Bonding, Hydrophobic, Pi-Alkyl | researchgate.net |
| DNA Topoisomerase | Not specified in abstracts | Intermolecular Hydrogen Bonding | mdpi.com |
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which can be correlated with their chemical reactivity and biological activity.
DFT calculations have been used to model the geometrical parameters of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com By employing methods like the B3LYP hybrid functional with a 6-311++G(d,p) basis set, researchers can accurately predict bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, calculations of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can shed light on the charge transfer that occurs within the molecule, which is related to its reactivity. indexcopernicus.com
While the direct correlation of quantum chemical parameters with inhibition efficiency is a complex task, these calculations provide valuable descriptors for Quantitative Structure-Activity Relationship (QSAR) studies. For example, the electronic properties derived from DFT can be used to explain why certain substitutions on the pyrazolo[3,4-d]pyrimidine ring lead to enhanced biological activity. An increase in the anticancer activity of some derivatives is suggested to be due to the substitution of an electron-withdrawing group on the phenyl ring attached to the core structure. mdpi.com
Advanced Computational Modeling Techniques
Beyond molecular docking and quantum chemistry, other advanced computational techniques are employed to build more predictive models of the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method is used to build predictive models for the biological activity of a series of compounds. For a set of pyrazolopyrimidine-based compounds targeting TgCDPK1 and Src kinases, 3D-QSAR models were established with high statistical robustness and predictability. rsc.org These models help in identifying the structural features that are important for activity and selectivity. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability over time. For pyrazolo[3,4-d]pyrimidine derivatives targeting TRAP1 kinase, 100 ns MD simulations were performed on docked complexes to validate the docking results and assess the stability of the interactions. mdpi.com
These advanced computational methods, in conjunction with experimental data, are powerful tools for the rational design and optimization of novel pyrazolo[3,4-d]pyrimidine-based therapeutic agents.
Density Functional Theory (DFT) for Geometrical Parameter Optimization
Density Functional Theory (DFT) has emerged as a standard method for the computational study of pyrazolo[3,4-d]pyrimidine derivatives, enabling the accurate prediction of their three-dimensional structures. This quantum mechanical modeling approach is used to determine the optimal geometrical parameters, such as bond lengths, bond angles, and torsion angles.
In studies of various pyrazolo[3,4-d]pyrimidine analogs, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed, often in conjunction with a 6-311++G(d,p) basis set. mdpi.com This level of theory has been shown to reproduce experimental data from X-ray crystallography with a high degree of accuracy, often yielding correlation coefficients greater than 90%. mdpi.com
A review of computational studies on pyrazolo[3,4-d]pyrimidine derivatives also highlights the use of Hartree-Fock (HF) and other DFT functionals like B97D for these types of calculations. researchgate.net These studies investigate various structural and energetic parameters, including total energies, relative energies, and dipole moments, providing a comprehensive understanding of the molecule's electronic properties. researchgate.net
Table 1: Representative Geometrical Parameters for a Pyrazolo[3,4-d]pyrimidine Derivative (P1) Optimized by DFT
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | N1-N2 | 1.37 |
| C3-C3a | 1.39 | |
| C4-N5 | 1.32 | |
| N5-C6 | 1.35 | |
| C6-N7 | 1.33 | |
| Bond Angle | N2-N1-C7a | 112.5 |
| C4-N5-C6 | 117.2 | |
| N5-C6-N7 | 128.5 | |
| Torsion Angle | C7-C7a-N1-N2 | 179.8 |
| Note: Data is for a representative 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one derivative (P1) and is intended to be illustrative of the types of parameters calculated via DFT. mdpi.com |
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of non-covalent contacts.
For a series of novel synthesized pyrazolo[3,4-d]pyrimidine derivatives, Hirshfeld surface analysis revealed that H···H and C···H/H···C contacts were the most significant intermolecular interactions. mdpi.com These interactions are visualized on the Hirshfeld surface, where red spots indicate contacts shorter than the van der Waals radii sum, blue indicates longer contacts, and white represents contacts at the van der Waals distance. mdpi.com
Complementary to the Hirshfeld surface are 2D fingerprint plots, which provide a quantitative summary of the intermolecular contacts. These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) versus the nearest atom outside the surface (dₑ). The resulting plot is a unique fingerprint for the crystal structure, with different types of interactions appearing in distinct regions of the plot.
In the analysis of pyrazolo[3,4-d]pyrimidine derivatives, the 2D fingerprint plots confirmed that H···H interactions constituted the largest percentage of the total surface area, followed by C···H/H···C contacts. mdpi.com This indicates that van der Waals forces play a crucial role in the crystal packing of these compounds. While specific data for 3-Chloro-1H-pyrazolo[3,4-d]pyrimidine is not available, the presence of the chlorine atom would be expected to introduce additional Cl···H or Cl···Cl contacts, which would be quantifiable through this type of analysis.
Table 2: Contribution of Intermolecular Contacts in a Representative Pyrazolo[3,4-d]pyrimidine Derivative (P1) from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 25.0 |
| N···H/H···N | 10.0 |
| O···H/H···O | 8.0 |
| C···C | 5.0 |
| Other | 7.0 |
| Note: Data is for a representative 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one derivative (P1) and is illustrative of the insights gained from Hirshfeld surface analysis. mdpi.com |
In Silico Pharmacokinetic Predictions (e.g., ADMET properties focused on absorption, distribution, metabolism, excretion)
In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic profiles. For pyrazolo[3,4-d]pyrimidine derivatives, various computational models and software, such as Discovery Studio, are utilized to predict these properties. researchgate.netnih.gov
These predictions are based on the chemical structure of the compound and rely on established rules and models, such as Lipinski's rule of five and Veber's rules, to estimate drug-likeness and oral bioavailability. researchgate.net
Absorption: Key parameters for absorption include human intestinal absorption (HIA), Caco-2 cell permeability, and aqueous solubility. For a series of pyrazolo[3,4-d]pyrimidine derivatives designed as CDK2 inhibitors, in silico studies predicted good absorption levels. nih.gov
Distribution: Plasma protein binding (PPB) is a crucial distribution parameter. High PPB can limit the amount of free drug available to exert its therapeutic effect. Computational models can predict the likelihood of a compound binding to plasma proteins.
Metabolism: The primary site of drug metabolism is the liver, mediated by cytochrome P450 (CYP) enzymes. In silico tools can predict whether a compound is likely to be a substrate or inhibitor of key CYP isoforms, such as CYP2D6. For some pyrazolo[3,4-d]pyrimidine analogs, predictions have indicated non-inhibition of CYP2D6, suggesting a lower potential for drug-drug interactions. nih.gov
Excretion: While direct prediction of excretion pathways is complex, parameters related to solubility and metabolism can provide insights into the likely routes of elimination.
Table 3: Predicted ADMET Properties for a Series of Pyrazolo[3,4-d]pyrimidine Derivatives
| ADMET Property | Predicted Level/Value | Significance |
| Absorption | ||
| Aqueous Solubility | Good | Favorable for dissolution and absorption |
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability |
| Caco-2 Permeability | Moderate to High | Suggests efficient transport across the intestinal epithelium |
| Distribution | ||
| Plasma Protein Binding | Variable | Influences the fraction of unbound, active drug |
| Blood-Brain Barrier Penetration | Low to Moderate | Important for CNS-targeting or avoiding CNS side effects |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of metabolic drug-drug interactions |
| Excretion | ||
| Related Parameters | ||
| Total Clearance | Low to Moderate | Influences dosing frequency |
| Note: This table represents a summary of typical in silico ADMET predictions for pyrazolo[3,4-d]pyrimidine derivatives as a class, based on findings from multiple studies. researchgate.netnih.govnih.gov Specific values would vary for individual compounds. |
These in silico predictions are invaluable for prioritizing compounds for further experimental investigation and for guiding the design of new derivatives with improved pharmacokinetic properties. doaj.orgsums.ac.ir
Future Directions and Emerging Research Perspectives for 3 Chloro 1h Pyrazolo 3,4 D Pyrimidine
Rational Design and Synthesis of Novel Derivatives with Enhanced Selectivity and Potency
The 1H-pyrazolo[3,4-d]pyrimidine core is a recognized pharmacophore in numerous anticancer agents, including those targeting epidermal growth factor receptor (EGFR) tyrosine kinases (TKIs). nih.govnih.gov Its structural similarity to the adenine (B156593) moiety of ATP allows it to function as an ATP-competitive inhibitor for a variety of kinases. nih.govrsc.org Future research will focus on a bioisosteric replacement strategy, where the 1H-pyrazolo[3,4-d]pyrimidine scaffold is utilized as a substitute for other heterocyclic systems, like the quinazoline (B50416) core, to occupy the adenine-binding region of kinases. nih.gov
Key strategies for designing new derivatives include:
Targeting Specific Kinase Features: Modifications will aim to fill the binding pocket of target kinases, such as EGFR-TKIs, by introducing different substituents at various positions of the pyrazolo[3,4-d]pyrimidine ring. nih.govrsc.org This includes using diverse linkers and hydrophobic groups to occupy different regions of the ATP-binding site. nih.govrsc.org
Overcoming Drug Resistance: A primary goal is the development of derivatives that can overcome resistance to existing drugs. nih.gov This involves designing compounds that are effective against both wild-type and mutant forms of kinases, such as EGFR^T790M^. nih.gov
Improving Physicochemical Properties: A significant challenge with some pyrazolo[3,a-d]pyrimidine derivatives is poor aqueous solubility. nih.gov The development of prodrugs represents a viable strategy to enhance pharmacokinetic properties and facilitate in vivo studies. nih.gov
Exploration of New Biological Targets and Therapeutic Applications
While the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives are well-documented, particularly as kinase inhibitors, there is a growing interest in exploring their potential against other biological targets and for different therapeutic applications.
Initial studies have shown that this scaffold possesses a wide range of biological activities, including:
Antiparasitic nih.gov
Antifungal nih.gov
Antimicrobial nih.gov
Future research will likely expand to investigate the efficacy of novel 3-chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives against a broader spectrum of diseases. The inherent versatility of the pyrazolo[3,4-d]pyrimidine nucleus makes it an attractive starting point for the discovery of new therapeutic agents. rsc.org
Integration of Advanced Synthetic Methodologies with Computational Drug Design
The synergy between advanced synthetic chemistry and computational modeling is crucial for accelerating the discovery and optimization of new drug candidates.
Advanced Synthetic Methodologies:
Researchers are developing more efficient and selective synthetic routes to 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. acs.org This includes strategies that allow for high-yielding and selective reactions to produce the desired products. acs.org
The use of both conventional and green chemistry approaches in the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives is being explored. rsc.orgrsc.org
Computational Drug Design:
Computational techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore mapping are being employed to design and predict the activity of new compounds. mdpi.comscispace.com These models help in identifying the key structural features required for biological activity. mdpi.comscispace.com
Molecular docking studies are used to understand the binding modes of these compounds within the active sites of their target proteins, such as EGFR and CDK2. nih.govrsc.orgnih.gov This provides insights into the mechanism of action and helps in the rational design of more potent inhibitors. nih.govnih.gov
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are performed to predict the pharmacokinetic properties of the designed compounds, aiding in the selection of candidates with favorable drug-like profiles. rsc.orgnih.gov
Development of this compound as Chemical Probes for Biological Systems
The ability of this compound derivatives to selectively bind to specific biological targets, particularly kinases, makes them valuable tools for chemical biology research.
Target Identification and Validation: Labeled derivatives of this compound can be used as chemical probes to identify new biological targets and validate their role in disease pathways.
Elucidating Biological Mechanisms: These probes can help in understanding the complex signaling networks within cells and how they are perturbed in diseases like cancer.
The development of ¹⁴C-labeled 1H-pyrazolo[3,4-d]pyrimidine systems is an example of efforts to create tools for studying the in vivo behavior and metabolic fate of these compounds, which is essential for drug development. researchgate.net
Contribution to Chemical Biology Studies and Mechanistic Understanding
The pyrazolo[3,4-d]pyrimidine scaffold is instrumental in advancing our understanding of fundamental biological processes. Its role as a bioisostere of purine (B94841) allows it to mimic ATP and interact with a wide range of ATP-binding proteins. rsc.orgnih.gov
Investigating Kinase Function: Derivatives of this compound serve as powerful inhibitors to study the function of specific kinases in cellular processes like cell cycle progression, proliferation, and apoptosis. nih.govnih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a wide array of derivatives contribute to a deeper understanding of the structure-activity relationships, guiding the design of more selective and potent inhibitors. nih.govmdpi.com For instance, studies have explored how different substituents on the pyrazolo[3,4-d]pyrimidine core affect the inhibitory activity against various cancer cell lines. nih.govnih.gov
By systematically modifying the scaffold and evaluating the biological effects, researchers can map the chemical space required for potent and selective inhibition of target proteins, thereby contributing to a more profound mechanistic understanding of their function in health and disease.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives, and how can regiochemical outcomes be controlled?
- Methodology :
- Glycosylation : Use 4-methoxypyrazolo[3,4-d]pyrimidine as a precursor under controlled glycosylation conditions (e.g., with 2-deoxyribose or dideoxyribose). Monitor regiochemistry via H-C HMBC NMR to confirm N-1 vs. N-2/N-5 connectivity by observing coupling patterns (e.g., absence of H-1’-C-3 coupling indicates N-1 linkage) .
- Cross-coupling : Employ Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-chlorophenylboronic acid) and Pd catalysts (e.g., NaCO as base) to introduce substituents at the 3-position. Purify via flash chromatography and RP-HPLC, achieving yields of 40–42% .
- Halogenation : Optimize copper-catalyzed bromine-to-chlorine exchange using aryl bromides and CuCl in DMF at 100°C, achieving >90% conversion .
Q. How can structural characterization of this compound derivatives be reliably performed?
- Methodology :
- NMR analysis : Use H and C NMR to identify key resonances (e.g., C-3 at ~135 ppm and C-7a at ~148 ppm for N-1-linked derivatives). HMBC correlations confirm regiochemistry .
- HPLC/MS : Validate purity (>95%) and molecular weight via RP-HPLC (C18 column, acetonitrile/water gradient) and high-resolution mass spectrometry .
Advanced Research Questions
Q. What experimental approaches are used to evaluate the anti-parasitic activity of this compound analogs?
- Methodology :
- In vitro assays : Test compounds against Toxoplasma gondii or Trypanosoma cruzi using MRC-5SV2 cells (1.5 × 10 cells/mL) in 96-well plates. Measure IC via resazurin-based fluorescence (λex 550 nm, λem 590 nm) after 72-hour incubation .
- SAR analysis : Screen substituents at the 7-position (e.g., 4-chlorophenyl, methyl, vinyl). For example, 4-chlorophenyl derivatives exhibit potent anti-T. cruzi activity (IC <64 µM) without cytotoxicity, while 3’-deoxy modifications reduce activity 2–3-fold .
Q. How can metabolic stability of pyrazolo[3,4-d]pyrimidine derivatives be assessed in preclinical studies?
- Methodology :
- Liver microsome assays : Incubate compounds (5 µM) with mouse/human liver microsomes (0.5 mg/mL) and NADPH/UGT cofactors. Sample at 0, 15, 30, 60 minutes; quench with cold acetonitrile. Analyze parent compound retention via LC-MS. Compounds like 44 show 100% stability after 60 minutes, supporting in vivo testing .
- CYP inhibition studies : Use CYP3A-selective substrates (e.g., testosterone) to identify metabolic pathways. Kinetic analysis in RLM/HLM reveals CYP3A4 affinity (K = 21.8–48.7 µM) .
Q. What strategies resolve contradictions in activity data for pyrazolo[3,4-d]pyrimidine analogs across different parasite strains?
- Methodology :
- Selectivity profiling : Compare activity against Leishmania infantum vs. T. cruzi. For example, 7-position modifications (e.g., oxygen/carbon linkers) abolish L. infantum activity but retain T. cruzi efficacy, suggesting strain-specific target interactions .
- Mechanistic studies : Perform target engagement assays (e.g., calcium-dependent protein kinase 1 [CDPK1] inhibition). Pyrazolopyrimidines like compound 36 inhibit CDPK1 (IC <1 µM), reducing T. gondii CNS infection .
Q. How can computational modeling guide the optimization of pyrazolo[3,4-d]pyrimidine scaffolds for dual Src/Abl kinase inhibition?
- Methodology :
- Docking studies : Use X-ray crystallography data of Abl kinase (PDB: 2G2F) to model pyrazolo[3,4-d]pyrimidine binding. Prioritize substituents (e.g., 3-methylthio groups) that enhance hydrophobic interactions with the ATP-binding pocket .
- ADME prediction : Apply QSAR models to predict logP, solubility, and CYP3A4 metabolism. For instance, 3-bromo derivatives show improved membrane permeability but higher CYP3A4 clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
